molecular formula C19H17N5O2S B2664751 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111406-24-6

1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2664751
CAS No.: 1111406-24-6
M. Wt: 379.44
InChI Key: BCSSYAVNLXGGBB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of methoxyphenyl and thiazolyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Formation of Triazole Ring:

    Coupling Reactions: The final step involves coupling the methoxyphenyl groups to the triazole-thiazole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: Lacks the second methoxy group, potentially altering its biological activity.

    1-(4-Methoxyphenyl)-4-(4-(2-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Contains a chloro group instead of a methoxy group, which may affect its reactivity and interactions.

Uniqueness: The presence of both methoxyphenyl and thiazolyl groups in 1-(4-methoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-25-13-9-7-12(8-10-13)24-18(20)17(22-23-24)19-21-15(11-27-19)14-5-3-4-6-16(14)26-2/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSYAVNLXGGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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